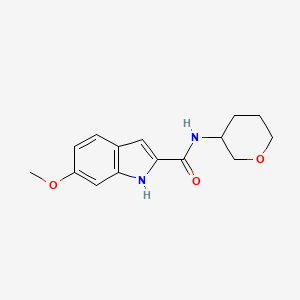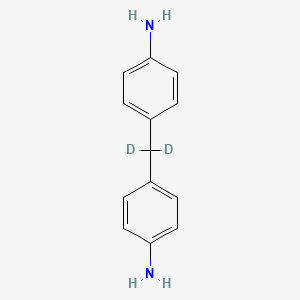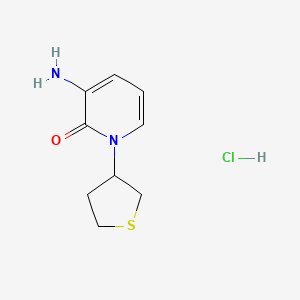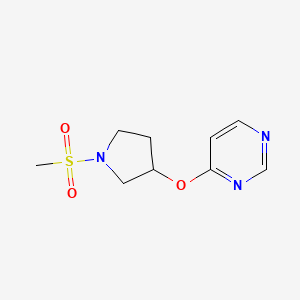
2-(Azepan-1-yl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-(Azepan-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H17F3N2. It has a molecular weight of 258.29 .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline consists of a seven-membered azepane ring attached to an aniline group with a trifluoromethyl group at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Azepan-1-yl)-5-(trifluoromethyl)aniline, such as its boiling point, melting point, and density, are not specified in the sources I found .Applications De Recherche Scientifique
Application in Organic Synthesis
2-(Azepan-1-yl)-5-(trifluoromethyl)aniline has been utilized in various organic synthesis processes. A study by Wu et al. (2021) demonstrated its use as a monodentate transient directing group to assist in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021). Additionally, Dolfen et al. (2014) reported its role in the selective synthesis of functionalized trifluoromethylated azaheterocycles (Dolfen et al., 2014).
Utility in Heterocyclic Compound Synthesis
This compound has been instrumental in the construction of heterocyclic compounds. Zheng et al. (2014) explored its use in the synthesis of azepino[5,4,3-cd]indoles from 2-alkynylanilines, using a dearomatization strategy and palladium-catalyzed domino heterocyclization/Heck reaction (Zheng et al., 2014).
Involvement in Crystal Structure Analysis
The compound's derivatives have been used in crystal structure analysis. Slyvka et al. (2019) synthesized a derivative from 2-(trifluoromethyl)aniline, which was used in the study of crystal structures, revealing insights into molecular interactions and packing (Slyvka et al., 2019).
Role in Ionic Liquid Synthesis
Belhocine et al. (2011) utilized azepane, a related compound, to synthesize a new family of room temperature ionic liquids, highlighting its potential in enhancing the sustainability of industrial processes (Belhocine et al., 2011).
Applications in Medicinal Chemistry
The compound has found applications in medicinal chemistry as well. Breitenlechner et al. (2004) designed novel azepane derivatives as PKB inhibitors, showcasing its potential in drug development (Breitenlechner et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azepan-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)10-5-6-12(11(17)9-10)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWMLICXQMNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)






![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)